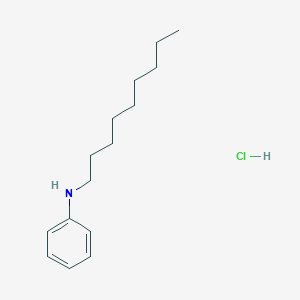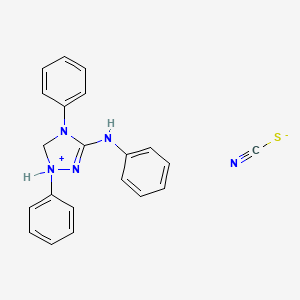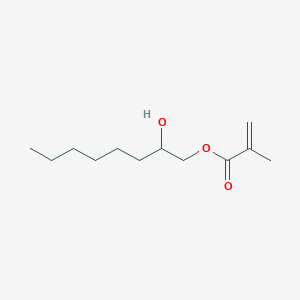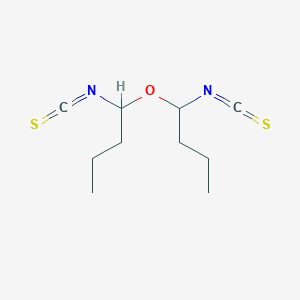![molecular formula C22H45N3O7 B14295472 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea CAS No. 113341-61-0](/img/structure/B14295472.png)
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by multiple propan-2-yloxymethyl groups attached to a central urea core, making it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
The synthesis of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves several steps. One common method includes the reaction of N,N-diisopropylamine with carbon disulfide and sodium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives or intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more propan-2-yloxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea can be compared with other similar compounds such as:
1,3-Bis[tris(hydroxymethyl)methylamino]propane: Used as a buffer in molecular biology and has similar structural features.
2-[Bis(propan-2-yl)carbamothioyl]sulfanylacetic acid: Known for its cytotoxic and potential anticancer activities. The uniqueness of this compound lies in its multiple propan-2-yloxymethyl groups, which provide distinct chemical and biological properties.
Propiedades
Número CAS |
113341-61-0 |
|---|---|
Fórmula molecular |
C22H45N3O7 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
1-[bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C22H45N3O7/c1-16(2)28-11-23(12-29-17(3)4)21(26)25(15-32-20(9)10)22(27)24(13-30-18(5)6)14-31-19(7)8/h16-20H,11-15H2,1-10H3 |
Clave InChI |
QHJAHTILNRTOMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
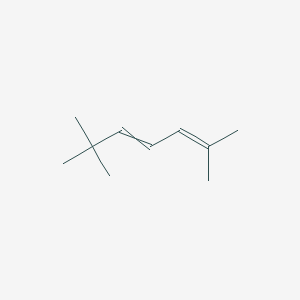
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
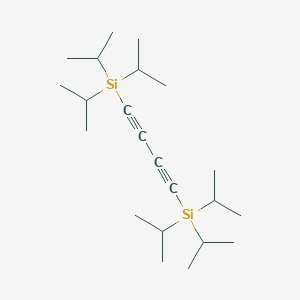
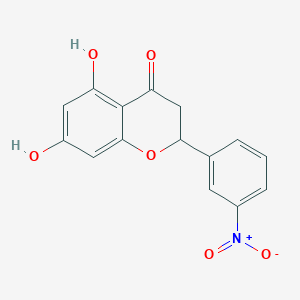
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
